1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

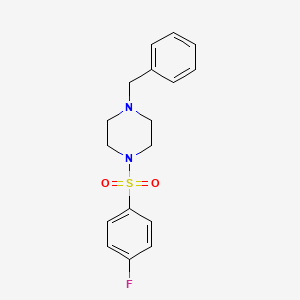

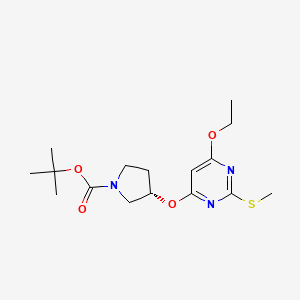

“1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine” is a chemical compound with the molecular formula C19H23FN2O2S . It is a derivative of piperazine, which is a class of organic compounds containing a benzyl group attached to the 4-position of a piperazine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. Attached to one of the nitrogen atoms is a benzyl group and a (4-fluorophenyl)sulfonyl group .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Cytotoxic Activities Against Cancer Cell Lines : The synthesis of benzhydrylpiperazine derivatives, including compounds related to 1-Benzyl-4-(4-fluorophenyl)sulfonylpiperazine, has shown cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines (Gurdal et al., 2013). This research indicates the potential of these compounds in cancer therapy.

Development of HIV-1 Inhibitors : Research into benzhydrylpiperazine derivatives has also led to the discovery of potent HIV-1 inhibitors. Modifications to similar structures have resulted in compounds with significant anti-HIV-1 activity, highlighting their importance in antiviral therapy (Seto et al., 2006).

Adenosine Receptor Antagonists : The aminolysis of p-nitrophenylsulfonates, a process relevant to the synthesis of compounds like this compound, has been employed to yield potent and selective adenosine A2B receptor antagonists. This underscores their potential in developing therapeutics targeting adenosine receptors (Yan et al., 2006).

Material Science Applications

Fuel Cell Technologies : Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, synthesized using components including those related to this compound, have shown promise in fuel cell applications. These materials demonstrate high proton conductivity and mechanical properties, making them suitable for use in proton exchange membranes (Bae et al., 2009).

Sulfide Detection in Environmental and Biological Samples : A ratiometric fluorescent probe based on FRET (fluorescence resonance energy transfer) involving derivatives similar to this compound has been developed for the detection of sulfide in actual samples and imaging in biological organisms. This application is crucial for studying the physiological effects of sulfide and assessing environmental safety (Yang et al., 2020).

Propriétés

IUPAC Name |

1-benzyl-4-(4-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELPCLANZBCFKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2651019.png)

![3-(3-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2651025.png)

![5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2651027.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-(morpholin-4-yl)benzoate](/img/structure/B2651031.png)

![N-(3-acetylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2651035.png)